Erbium(III) sulfate hydrate
Overview
Description
Erbium(III) sulfate hydrate, also known as erbium(III) trisulfate hydrate, is a chemical compound with the molecular formula H₂Er₂O₁₃S₃. It is a pink crystalline powder that is moderately soluble in water and acids. This compound is primarily used in research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Erbium(III) sulfate hydrate is a moderately water and acid soluble erbium source , which suggests it may interact with various biological targets.
Mode of Action
As a metal sulfate compound, it is likely to interact with its targets through ionic bonding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other ions or molecules in the environment.
Biochemical Analysis
Biochemical Properties
It is known that most metal sulfate compounds are readily soluble in water, making them suitable for uses such as water treatment
Cellular Effects
It is known that metallic ions can be dispersed utilizing suspended or coated nanoparticles for uses such as solar cells and fuel cells
Molecular Mechanism
It is known that the compound can interact with water and acid due to its solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium(III) sulfate hydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving erbium oxide in sulfuric acid, followed by crystallization to obtain the hydrated form of erbium(III) trisulfate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, erbium(3+);trisulfate;hydrate is produced in bulk by reacting erbium oxide with sulfuric acid in large reactors. The resulting solution is then subjected to crystallization processes to obtain the hydrated form. The purity of the compound is ensured through various purification techniques, including filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Erbium(III) sulfate hydrate undergoes several types of chemical reactions, including:
Oxidation: Erbium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Erbium(III) can undergo substitution reactions with other ligands, forming different complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Ligands such as chloride (Cl⁻) or nitrate (NO₃⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds of erbium.
Reduction: Lower oxidation state compounds of erbium.
Substitution: Various erbium complexes with different ligands.
Scientific Research Applications
Erbium(III) sulfate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other erbium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical research for its potential therapeutic properties, including its use in cancer treatment and imaging.
Industry: Applied in the production of optical materials, such as glass and ceramics, due to its unique optical properties.
Comparison with Similar Compounds
Similar Compounds
Erbium(III) oxide (Er₂O₃): A common oxide of erbium used in various applications.
Erbium(III) chloride (ErCl₃): A chloride compound of erbium used in chemical synthesis and research.
Erbium(III) nitrate (Er(NO₃)₃): A nitrate compound of erbium used in research and industrial applications.
Uniqueness
Erbium(III) sulfate hydrate is unique due to its specific chemical structure and properties. Its hydrated form allows for better solubility and reactivity in aqueous solutions compared to its anhydrous counterparts. Additionally, its pink crystalline appearance and moderate solubility make it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
erbium(3+);trisulfate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMWBQQHHXYLMK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H2O13S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583545 | |
Record name | Erbium sulfate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20814-10-2 | |
Record name | Erbium sulfate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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